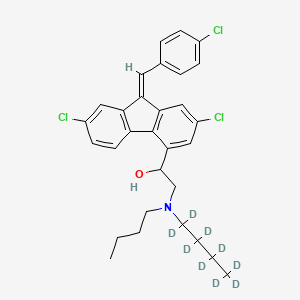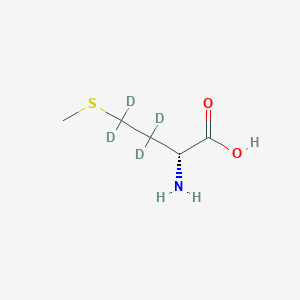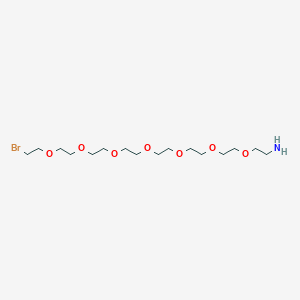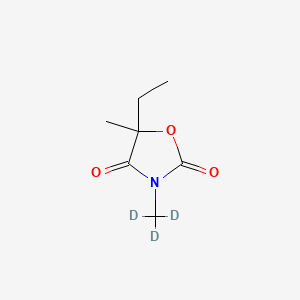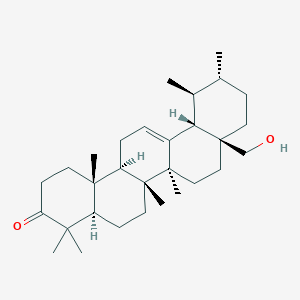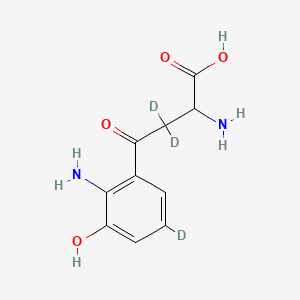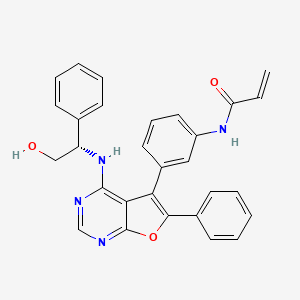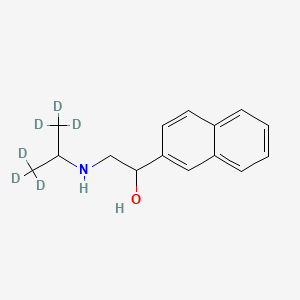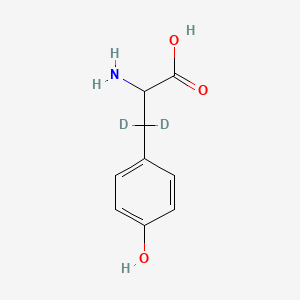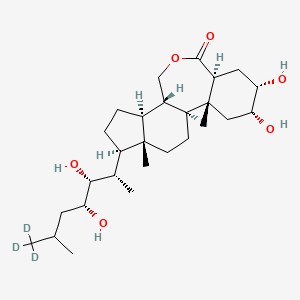
Zotepine-d6 S-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zotepine-d6 S-Oxide is a deuterated derivative of Zotepine, an atypical antipsychotic drug used primarily in the treatment of schizophrenia. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound. This compound is of significant interest in pharmaceutical research due to its potential to offer improved stability and reduced metabolic degradation compared to its non-deuterated counterpart .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zotepine-d6 S-Oxide typically involves the oxidation of Zotepine-d6. The process begins with the preparation of Zotepine-d6, which is achieved by substituting hydrogen atoms in Zotepine with deuterium. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Zotepine-d6 S-Oxide undergoes various chemical reactions, including:
Oxidation: Conversion of Zotepine-d6 to this compound.
Reduction: Potential reduction back to Zotepine-d6 under specific conditions.
Substitution: Possible substitution reactions involving the deuterium atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The primary product of the oxidation reaction is this compound. Other potential products include various deuterated metabolites depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Zotepine-d6 S-Oxide has a wide range of applications in scientific research:
Chemistry: Used to study the metabolic pathways and stability of Zotepine through deuterium labeling.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic benefits in treating schizophrenia and other psychiatric disorders.
Industry: Utilized in the development of advanced pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Zotepine-d6 S-Oxide exerts its effects primarily through antagonism of dopamine D1 and D2 receptors, as well as serotonin receptors such as 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7. This antagonistic activity helps in modulating neurotransmitter levels in the brain, thereby alleviating symptoms of schizophrenia. The deuterium substitution in this compound may enhance its metabolic stability and prolong its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Zotepine: The non-deuterated parent compound with similar pharmacological properties.
Nor-Zotepine: An active metabolite of Zotepine with similar receptor binding profiles.
3-Hydroxyzotepine: Another metabolite with distinct pharmacokinetic properties.
Uniqueness: Zotepine-d6 S-Oxide stands out due to its deuterium substitution, which can lead to improved metabolic stability and reduced degradation. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C18H18ClNO2S |
|---|---|
Molekulargewicht |
353.9 g/mol |
IUPAC-Name |
2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C18H18ClNO2S/c1-20(2)9-10-22-16-11-13-5-3-4-6-17(13)23(21)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
GPQLECKPRFIPAC-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)C([2H])([2H])[2H] |
Kanonische SMILES |
CN(C)CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


